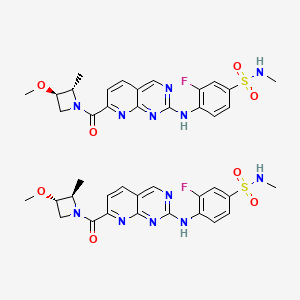
Cdk2-IN-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk2-IN-19 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for cancer therapy. Inhibitors like this compound are designed to halt the proliferation of cancer cells by interfering with this critical checkpoint.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-19 typically involves the construction of a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold for CDK2 inhibitors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-keto ester under acidic conditions.
Cyclization to form the pyrimidine ring: The pyrazole intermediate is then reacted with formamide or a similar reagent to form the pyrimidine ring.
Functionalization: Various substituents are introduced to the core structure to enhance selectivity and potency. This may involve halogenation, alkylation, or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Cdk2-IN-19 can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s stability.
Substitution: Replacement of one functional group with another, which can modify the compound’s selectivity and potency.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
Cdk2-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationships of CDK2 inhibitors.
Biology: Employed in cell-based assays to investigate the role of CDK2 in cell cycle regulation and its interactions with other cellular proteins.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit overactive CDK2 activity.
Industry: Utilized in the development of new anticancer drugs and in the screening of chemical libraries for novel CDK2 inhibitors.
Wirkmechanismus
Cdk2-IN-19 exerts its effects by binding to the active site of CDK2, thereby preventing the enzyme from interacting with its natural substrates. This inhibition blocks the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle, leading to cell cycle arrest at the G1-S transition . Additionally, this compound has been shown to enhance antitumor immunity by increasing the interferon response to endogenous retroviruses, promoting tumor antigen presentation and CD8+ T-cell infiltration .
Vergleich Mit ähnlichen Verbindungen
Cdk2-IN-19 is unique among CDK2 inhibitors due to its high selectivity and potency. Similar compounds include:
INX-315: Another selective CDK2 inhibitor that induces cell cycle arrest and senescence in cancer cells.
PF-07104091: A first-in-class CDK2-selective inhibitor under clinical investigation for treating breast and ovarian cancers.
Anthranilic acid derivatives: These compounds exhibit strong negative cooperativity with cyclin binding, making them highly selective for CDK2 over other kinases.
Each of these compounds has unique structural features and mechanisms of action that contribute to their specificity and efficacy in targeting CDK2.
Eigenschaften
Molekularformel |
C40H42F2N12O8S2 |
|---|---|
Molekulargewicht |
921.0 g/mol |
IUPAC-Name |
3-fluoro-4-[[7-[(2R,3S)-3-methoxy-2-methylazetidine-1-carbonyl]pyrido[2,3-d]pyrimidin-2-yl]amino]-N-methylbenzenesulfonamide;3-fluoro-4-[[7-[(2S,3R)-3-methoxy-2-methylazetidine-1-carbonyl]pyrido[2,3-d]pyrimidin-2-yl]amino]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/2C20H21FN6O4S/c2*1-11-17(31-3)10-27(11)19(28)16-6-4-12-9-23-20(26-18(12)24-16)25-15-7-5-13(8-14(15)21)32(29,30)22-2/h2*4-9,11,17,22H,10H2,1-3H3,(H,23,24,25,26)/t2*11-,17+/m10/s1 |
InChI-Schlüssel |
PEJPJLFKOQJABM-QYUIRWEASA-N |
Isomerische SMILES |
C[C@@H]1[C@H](CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC.C[C@H]1[C@@H](CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC |
Kanonische SMILES |
CC1C(CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC.CC1C(CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)


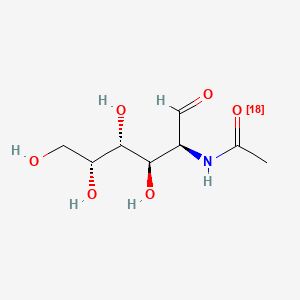

![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)

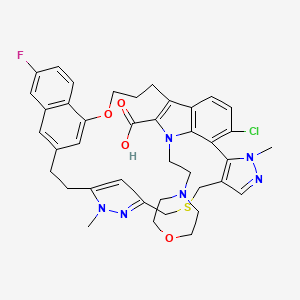
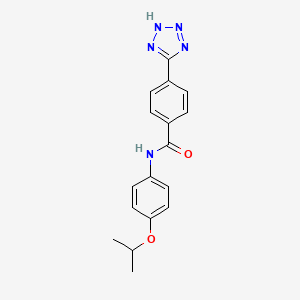


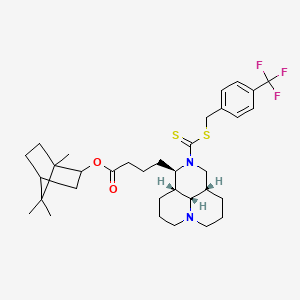
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)

